REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N+:10]([O-])=O)=[CH:5][N:4]=1>CO>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([NH2:10])=[CH:7][C:8]=1[CH3:9]
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Pd on-carbon
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred under hydrogen atmosphere for 2 hours and 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
celite filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=N1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.9 mmol | |
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 9.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |